Levonebivolol

Beta-1 adrenoceptor pharmacology Enantiomer selectivity cAMP inhibition assay

Levonebivolol (l‑nebivolol, RSSS configuration) is a single enantiomer of the third‑generation β‑blocker nebivolol. Unlike the racemate, levonebivolol possesses negligible β₁‑adrenoceptor blocking activity (approximately 1 460‑fold less potent than the d‑enantiomer) and instead functions primarily as a nitric‑oxide‑mediated vasodilator and antioxidant agent.

Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
CAS No. 118457-16-2
Cat. No. B1675167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonebivolol
CAS118457-16-2
Synonyms67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta
Molecular FormulaC22H25F2NO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1
InChIKeyKOHIRBRYDXPAMZ-YHDSQAASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.091g/100mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levonebivolol (CAS 118457-16-2): Stereochemically-Defined Enantiomer of Nebivolol for Differentiated Cardiovascular Research


Levonebivolol (l‑nebivolol, RSSS configuration) is a single enantiomer of the third‑generation β‑blocker nebivolol. Unlike the racemate, levonebivolol possesses negligible β₁‑adrenoceptor blocking activity (approximately 1 460‑fold less potent than the d‑enantiomer) [1] and instead functions primarily as a nitric‑oxide‑mediated vasodilator and antioxidant agent [2]. This unique pharmacological split—β₁‑blockade residing in the d‑enantiomer and NO‑dependent vasoprotection in the l‑enantiomer—makes levonebivolol a critical tool compound for dissecting enantiomer‑specific cardiovascular pharmacology and for research settings where pure vasodilatory/antioxidant effects are required without confounding β₁‑adrenoceptor antagonism.

Why Levonebivolol Cannot Be Replaced by Racemic Nebivolol or Other Beta‑Blockers in Mechanistic Studies


Racemic nebivolol and other β‑blockers (e.g., bisoprolol, metoprolol, carvedilol) are not pharmacologically equivalent to levonebivolol because the l‑enantiomer carries a distinct set of NO‑dependent vasodilatory, antioxidant, antithrombotic, and eNOS‑uncoupling‑prevention activities that are either absent or markedly weaker in the d‑enantiomer and in conventional β‑blockers [1]. In the racemate, these l‑enantiomer‑specific effects are partially masked or attenuated by the co‑presence of d‑nebivolol, which dominates β₁‑receptor occupancy [2]. Substituting levonebivolol with the racemate or a standard β₁‑blocker therefore introduces unwanted β₁‑antagonism or loses the pure NO‑potentiating phenotype, confounding experimental outcomes in endothelial function, thrombosis, and ischemia‑reperfusion models.

Levonebivolol Head‑to‑Head Quantitative Differentiation Evidence Against Closest Analogs


β₁‑Adrenoceptor Potency: Levonebivolol Is 1 460‑Fold Less Potent Than d‑Nebivolol

In CHO cells stably expressing human β₁‑adrenoceptors (CHO‑Hu β₁), d‑nebivolol inhibited isoproterenol‑stimulated cAMP accumulation with an IC₅₀ of 0.41 nM, whereas levonebivolol (l‑nebivolol, RSSS) was 1 460‑fold less potent [1]. This demonstrates that β₁‑adrenoceptor blockade resides almost exclusively in the d‑enantiomer, while levonebivolol is effectively devoid of clinically meaningful β₁‑antagonist activity at therapeutic concentrations.

Beta-1 adrenoceptor pharmacology Enantiomer selectivity cAMP inhibition assay

Endothelial NO Release and ROS Reduction: Levonebivolol Is Significantly More Active Than d‑Nebivolol

In human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL (ox‑LDL), levonebivolol significantly reduced intracellular reactive oxygen species (ROS) and superoxide formation, and the racemic mixture and l‑enantiomer were significantly more active than d‑nebivolol [1]. Furthermore, eNOS enzymatic activity increased after a 5‑minute incubation with levonebivolol or the racemate, but not with d‑nebivolol [1]. The NO‑releasing effect of nebivolol was concluded to be mainly due to its l‑enantiomer.

Endothelial nitric oxide synthase Reactive oxygen species Oxidative stress

In Vivo Antithrombotic Activity: Levonebivolol Reduces Pulmonary Thromboembolism Mortality by 45% vs 29% for d‑Nebivolol

In a murine model of collagen‑plus‑epinephrine‑induced pulmonary thromboembolism, levonebivolol reduced mortality by 45% (P < 0.05), compared to a 29% reduction by d‑nebivolol [1]. Only levonebivolol and the racemate increased plasma, urinary, and platelet‑derived nitrites/nitrates (NOx) in wild‑type mice; this effect was abolished in eNOS⁻/⁻ mice [1]. In isolated platelets, levonebivolol but not d‑nebivolol increased cGMP and NOx formation [1]. The antithrombotic activity of nebivolol is therefore primarily attributable to the l‑enantiomer via platelet eNOS stimulation.

Platelet nitric oxide Thrombosis prevention Antithrombotic pharmacology

Ischemia‑Reperfusion Protection: Levonebivolol Prevents Endothelial and Ileal Injury Whereas Racemic Nebivolol Does Not

In a rat superior mesenteric artery ischemia‑reperfusion (I/R) model (45 min ischemia / 60 min reperfusion), levonebivolol pretreatment fully reversed the I/R‑induced impairment of acetylcholine‑mediated vasodilation, whereas racemic nebivolol did not [1]. Levonebivolol, but not racemic nebivolol, also prevented the reduction in acetylcholine‑induced ileal contractions and the histopathological ileal injury caused by I/R [1]. This demonstrates that the pure l‑enantiomer possesses tissue‑protective properties that are lost or masked in the racemic mixture.

Ischemia-reperfusion injury Mesenteric artery endothelial function Vasodilation

Pharmacokinetic Differentiation: Levonebivolol Achieves 2.1‑Fold Higher Cmax Than d‑Nebivolol in Hypertensive Patients

A systematic review of nebivolol pharmacokinetics encompassing 20 clinical studies reported that in hypertensive patients, the mean maximum plasma concentration (Cmax) of levonebivolol was 2.5 ng/mL compared to 1.2 ng/mL for d‑nebivolol following oral administration [1]. This 2.1‑fold higher Cmax indicates stereoselective differences in absorption, distribution, or metabolism that result in greater systemic exposure to the l‑enantiomer when the racemate is administered.

Stereoselective pharmacokinetics Enantiomer plasma exposure Cmax

eNOS Uncoupling Prevention: Nebivolol Superior to Atenolol, Metoprolol, and Carvedilol; Effect Attributed to the l‑Enantiomer

In Watanabe heritable hyperlipidemic rabbits, nebivolol (racemate) prevented endothelial NO synthase (NOS III) uncoupling and dose‑dependently inhibited NAD(P)H oxidase activity, whereas atenolol, metoprolol, and carvedilol were markedly less effective [1]. The Ignarro review (2008) explicitly states that the inhibition of eNOS uncoupling and reduction of NO inactivation under oxidative stress is a property of the l‑enantiomer [2]. While the direct enantiomer comparison was not performed in the Mollnau study, the weight of evidence from enantiomer‑specific endothelial studies supports that this class‑differentiating activity resides predominantly in levonebivolol.

eNOS uncoupling NADPH oxidase inhibition Vascular oxidative stress

High‑Value Research and Procurement Scenarios for Levonebivolol (CAS 118457-16-2)


Enantiomer‑Specific Dissection of β₁‑Blockade vs. NO‑Mediated Vasodilation

In academic or industrial cardiovascular pharmacology programs, levonebivolol serves as the enantiopure negative control for β₁‑adrenoceptor antagonism (IC₅₀ ~600 nM vs 0.41 nM for d‑nebivolol [1]) while simultaneously providing a pure positive control for NO‑dependent vasodilation. This enables unambiguous assignment of pharmacological effects to either β₁‑blockade or NO pathway activation in head‑to‑head experiments with d‑nebivolol and the racemate.

Platelet eNOS Activation and Antithrombotic Drug Discovery

For thrombosis researchers, levonebivolol provides a validated tool compound that stimulates platelet NO production and reduces experimental thromboembolism mortality by 45% without the confounding antiplatelet effects of β‑adrenoceptor blockade [2]. It is suitable as a reference agonist in platelet eNOS assays and as a starting scaffold for developing enantiopure antithrombotic agents.

Ischemia‑Reperfusion Injury and Endothelial Protection Models

Levonebivolol is uniquely effective in preventing mesenteric endothelial dysfunction and ileal tissue injury following I/R, whereas the racemic mixture lacks this protective activity [3]. Procurement of the isolated l‑enantiomer is therefore mandatory for laboratories modeling intestinal or vascular I/R injury and seeking pharmacological interventions that preserve endothelial function post‑ischemia.

Pharmacokinetic Bioanalytical Method Development and Enantiomer‑Specific Monitoring

Given the 2.1‑fold higher Cmax of levonebivolol vs. d‑nebivolol in hypertensive patients (2.5 vs. 1.2 ng/mL [4]), levonebivolol reference standard is essential for developing and validating chiral LC‑MS/MS methods for stereoselective therapeutic drug monitoring, pharmacokinetic studies in CYP2D6 poor metabolizers, and regulatory bioequivalence assessments of nebivolol formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levonebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.